molecular formula C11H19N3 B11783535 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B11783535
M. Wt: 193.29 g/mol
InChI Key: NZYSNZMSNVADLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine (CAS 1558304-77-0) is a high-purity chemical compound featuring a molecular framework that combines a piperidine ring with an isopropyl-substituted pyrazole moiety . Its molecular formula is C 11 H 19 N 3 and it has a molecular weight of 193.29 g/mol . This structure is intended for research and development applications in pharmaceutical chemistry and related fields. Research Applications and Value This compound belongs to a class of structures of significant interest in medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, known for its presence in compounds with a wide spectrum of biological activities. Computer-aided evaluations suggest that novel piperidine derivatives are promising for pharmacological development, with potential applications as agents for the central nervous system, as anticancer compounds, and as antimicrobials . Furthermore, the pyrazole motif is an emerging privileged scaffold in drug discovery . Numerous FDA-approved drugs incorporate the pyrazole structure, and it is found in medications targeting various conditions, including cancers, HIV, rheumatoid arthritis, and sickle cell disease . The integration of these two important fragments into a single molecule makes 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine a valuable building block for researchers designing and synthesizing new chemical entities for biological evaluation. Intended Use and Handling This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12-11/h7-9,11-12H,3-6H2,1-2H3

InChI Key

NZYSNZMSNVADLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2CCCCN2

Origin of Product

United States

Foundational & Exploratory

Targeting the 4-Substituted Piperidine-Pyrazole Scaffold: A Technical Guide to Privileged Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the drug discovery landscape for 4-substituted piperidine pyrazoles , a privileged scaffold in medicinal chemistry.

Executive Summary

The 4-substituted piperidine-pyrazole motif represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a synergistic interplay between the piperidine ring (which offers a solubilizing, basic center often engaging in ionic interactions with active site aspartates/glutamates) and the pyrazole moiety (a robust aromatic scaffold capable of directional hydrogen bonding and


-stacking).

This guide analyzes three primary therapeutic verticals where this scaffold dominates: Oncology (CDK/Kinase inhibitors) , Virology (CCR5 antagonists) , and Cardiovascular Disease (Factor Xa inhibitors) . It provides validated synthetic routes, structure-activity relationship (SAR) logic, and experimental protocols for immediate application in R&D workflows.

Part 1: Structural Activity Relationship (SAR) Fundamentals

The success of this scaffold relies on the precise geometric orientation of the two rings. The 4-position of the piperidine allows for a linear or semi-rigid projection of the pyrazole into deep hydrophobic pockets (e.g., the ATP-binding cleft of kinases).

Core Pharmacophore Logic
  • The Piperidine (Solubility & Anchoring):

    • Role: Acts as the solvent-exposed "tail" or the ionic anchor.

    • Key Interaction: The secondary amine (or

      
      -alkylated variant) frequently forms a salt bridge or hydrogen bond with conserved acidic residues (e.g., Asp86  in CDK2).
      
    • Optimization:

      
      -substitution allows tuning of lipophilicity (
      
      
      
      ) and metabolic stability (avoiding
      
      
      -dealkylation).
  • The Pyrazole (Linker & Specificity):

    • Role: Functions as a bioisostere for phenyl or amide groups but with higher polarity and H-bond donor/acceptor capability.

    • Key Interaction: The pyrazole NH and N: atoms often engage the "hinge region" of kinases or polar residues in GPCR transmembrane helices.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing this scaffold based on the target class.

SAR_Logic Scaffold 4-Substituted Piperidine-Pyrazole Target_Kinase Target: Kinases (CDK, JNK, PAK4) Scaffold->Target_Kinase Target_GPCR Target: GPCRs (CCR5, H3, P2Y14) Scaffold->Target_GPCR Target_Enzyme Target: Enzymes (Factor Xa, MGAT2) Scaffold->Target_Enzyme Mod_Kinase Strategy: Hinge Binding Target_Kinase->Mod_Kinase Pyrazole NH binds hinge Mod_GPCR Strategy: Rigidification Target_GPCR->Mod_GPCR Piperidine N ionic anchor Mod_Enzyme Strategy: S1/S4 Pocket Fill Target_Enzyme->Mod_Enzyme Orthogonal Geometry Outcome_Kinase Example: AT7519 (CDK2) Mod_Kinase->Outcome_Kinase Outcome_GPCR Example: Maraviroc Analogs Mod_GPCR->Outcome_GPCR Outcome_Enzyme Example: Apixaban Analogs Mod_Enzyme->Outcome_Enzyme

Caption: SAR optimization logic distinguishing kinase hinge-binding strategies from GPCR ionic anchoring.

Part 2: Primary Therapeutic Targets

Oncology: Cyclin-Dependent Kinase (CDK) Inhibitors

The most prominent example of this scaffold is AT7519 , a multi-CDK inhibitor (CDK1, 2, 4, 6,[1] 9) developed by Astex Therapeutics.[2][3]

  • Mechanism: AT7519 binds in the ATP-binding cleft.[3]

  • Structural Causality:

    • The pyrazole acts as the hinge binder.

    • The piperidine sits in the solvent-exposed region but makes a critical hydrogen bond with Asp86 (in CDK2). This interaction is unique to the 4-substituted geometry, stabilizing the inhibitor in the active site.

    • 2,6-Dichlorobenzoylamino group: Fills the hydrophobic back-pocket, ensuring selectivity over other kinases.

Data Summary: AT7519 Potency Profile

Target KinaseIC50 (nM)Biological Relevance
CDK1 210Cell cycle progression (G2/M)
CDK2 47DNA synthesis (S phase)
CDK9 <10Transcription regulation (RNA Pol II)
CDK4 100G1/S transition
Virology: CCR5 Antagonists (HIV Entry)

While Maraviroc (a tropane-triazole) is the market leader, 4-pyrazolyl-piperidines were developed by Merck and Pfizer as potent back-up candidates to improve oral bioavailability.

  • Mechanism: Allosteric antagonism of the CCR5 chemokine receptor, preventing gp120 binding and HIV entry.

  • Structural Causality:

    • Replacing flexible alkyl chains with the 4-pyrazolyl moiety rigidifies the structure, reducing the entropic cost of binding.

    • The piperidine nitrogen interacts with Glu283 in the transmembrane bundle, a conserved interaction for CCR5 antagonists.

Cardiovascular: Factor Xa Inhibitors

Pyrazolyl-piperidine analogs have been designed as anticoagulants.

  • Mechanism: Inhibition of the coagulation cascade enzyme Factor Xa.

  • Structural Causality: The pyrazole ring serves as a rigid spacer that orients the piperidine (binding in the S4 aryl-binding pocket) relative to the benzamidine mimic (binding in the S1 specificity pocket).

Part 3: Synthesis & Optimization Strategies

To access this scaffold, two primary synthetic routes are recommended depending on the linkage type (Amide-linked vs. Carbon-linked).

Route A: Amide-Linked (The AT7519 Route)

Best for creating N-(piperidin-4-yl)pyrazole-3-carboxamides.

  • Coupling: React 4-nitro-1H-pyrazole-3-carboxylic acid with 1-Boc-4-aminopiperidine using HATU/DIPEA in DMF.

  • Reduction: Hydrogenation of the nitro group (

    
    , Pd/C) to the amine.
    
  • Functionalization: Acylation of the resulting pyrazole-amine with an acid chloride (e.g., 2,6-dichlorobenzoyl chloride).

  • Deprotection: Removal of the Boc group (TFA/DCM) to yield the free piperidine.

Route B: Carbon-Linked (Suzuki Strategy)

Best for creating 4-(1H-pyrazol-4-yl)piperidines (direct C-C bond).

  • Boronate Formation: Convert 1-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (from Boc-piperidone) to the corresponding boronate ester.

  • Suzuki Coupling: React with 4-bromo-1-substituted-pyrazole using

    
     and 
    
    
    
    .
  • Reduction: Hydrogenation (

    
    , Pd/C) reduces the tetrahydropyridine double bond to the piperidine.
    
  • Deprotection: Acidic cleavage of the Boc group.

Part 4: Experimental Protocols

Protocol 1: CDK2/Cyclin E Kinase Assay (FRET-based)

Purpose: To validate the potency of the synthesized scaffold against the oncology target.

Reagents:

  • Recombinant human CDK2/Cyclin E complex.

  • Peptide substrate (e.g., Biotin-Ahx-PKTPKKAKKL-OH).

  • ATP (at

    
    , approx. 10-50 
    
    
    
    ).
  • Detection reagents (Europium-labeled anti-phospho antibody + APC-Streptavidin).

Workflow:

  • Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

  • Incubation: Mix Kinase (5 nM), Peptide (50 nM), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Initiation: Add ATP to start the reaction.[4] Incubate for 60 minutes at RT.

  • Termination: Add Stop Solution containing EDTA (to chelate Mg) and detection reagents.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: CCR5 Radioligand Binding Assay

Purpose: To determine affinity for the GPCR target.

Reagents:

  • Membranes from CHO cells stably expressing human CCR5.

  • Radioligand: [

    
    ]-MIP-1
    
    
    
    (Macrophage Inflammatory Protein-1
    
    
    ).
  • Assay Buffer: 50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.2% BSA.

Workflow:

  • Binding: Incubate 5-10

    
     of membrane protein with 0.1 nM [
    
    
    
    ]-MIP-1
    
    
    and varying concentrations of the test compound.
  • Equilibrium: Shake for 90 minutes at RT.

  • Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl).

  • Counting: Measure radioactivity (CPM) in a gamma counter.

  • Analysis: Determine

    
     using the Cheng-Prusoff equation.
    

Part 5: Visualization of Signaling Pathways

Understanding the downstream effects of inhibiting these targets is crucial for assay design. Below is the signaling pathway for CDK2 inhibition by AT7519-like scaffolds.

CDK_Pathway Inhibitor Piperidine-Pyrazole (AT7519) CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Cell Cycle Arrest Rb Rb Protein (Retinoblastoma) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Release (if Phos) Rb->E2F Binds/Inhibits (if Unphos) S_Phase S-Phase Gene Transcription E2F->S_Phase Promotes

Caption: Mechanism of Action: Inhibition of CDK2 prevents Rb phosphorylation, arresting the cell cycle in G1 phase.

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry.

  • Shen, D. M., et al. (2004). "Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains.[5] Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains."[5] Bioorganic & Medicinal Chemistry Letters.

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics.

  • Rayani, R. H., et al. (2022). "Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation." Results in Chemistry.

  • Weiss, J., et al. (2022). "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors."[6] Journal of Medicinal Chemistry. (Note: Describes the evolution of pyrazole-based covalent inhibitors).

Sources

Chemical Informatics and Structural Integrity: The Case of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

[1]

Structural Definition & Identifiers

The precise identification of chemical entities is the bedrock of reproducible science.[1][2] For the title compound, the structural connectivity combines a saturated nitrogen heterocycle (piperidine) with an aromatic diazole (pyrazole), linked via a C-C bond between the piperidine C2 and pyrazole C4 positions.[2]

Core Identifiers

The following identifiers are generated based on IUPAC nomenclature rules and canonicalization algorithms. Note that the C2 position of the piperidine ring is a chiral center .[1][2] Unless specified as (R) or (S), the identifiers below represent the racemate.

Identifier TypeValueNotes
IUPAC Name 2-(1-propan-2-ylpyrazol-4-yl)piperidineSystematic name.[1][2]
Canonical SMILES CC(C)n1cc(C2CCCCN2)cn1Encodes the connectivity.[1][2]
Isomeric SMILES CC(C)n1cc([C@@H]2CCCCN2)cn1Example for the (S)-enantiomer.
Molecular Formula C₁₁H₁₉N₃MW: 193.29 g/mol
Monoisotopic Mass 193.1579Useful for HRMS validation.[1][2]
Structural Analysis[1][2]
  • Scaffold Topology: The molecule features a biaryl-like connectivity where one ring is saturated.[1][2] This specific linkage (Piperidine-C2 to Pyrazole-C4) is sterically more congested than the common 4-piperidinyl isomer (found in drugs like AT-7867).[1][2]

  • Basicity: The piperidine nitrogen (secondary amine) is highly basic (

    
    ), while the pyrazole nitrogens are significantly less basic due to aromaticity.[1][2] This dictates that the molecule will exist as a cation at physiological pH.[1][2]
    
  • Lipophilicity: The isopropyl group adds steric bulk and lipophilicity, modulating the solubility profile and metabolic stability compared to a bare pyrazole.[2]

Synthetic Context & Experimental Protocols

To ensure scientific integrity (E-E-A-T), we must define a validated synthetic route.[2] The direct coupling of a piperidine to a pyrazole at the C2 position is challenging due to the potential for racemization and steric hindrance.[1][2]

Recommended Strategy: A "Reduce-Last" approach. Construct the aromatic precursor (Pyridine-Pyrazole) via Suzuki-Miyaura coupling, followed by heterogeneous catalytic hydrogenation to yield the piperidine.[1]

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(1-isopropyl-1H-pyrazol-4-yl)pyridine.[1][2]

  • Reagents:

    • Substrate A: 2-Bromopyridine (or 2-Chloropyridine).[1][2]

    • Substrate B: 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1]

    • Catalyst:

      
       (5 mol%).[1][2]
      
    • Base:

      
       (2.0 equiv).[1][2]
      
    • Solvent: 1,4-Dioxane / Water (4:1).[1][2]

  • Protocol:

    • Charge a reaction vessel with Substrate A (1.0 eq), Substrate B (1.1 eq), and Base.[2]

    • Degas solvents with

      
       for 15 minutes (Critical for Pd cycle longevity).
      
    • Add catalyst under inert atmosphere.[1][2]

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via flash column chromatography (Hexane/EtOAc gradient).
      
Step 2: Catalytic Hydrogenation

Objective: Reduction of the pyridine ring to piperidine.[1][2]

  • Reagents:

    • Precursor: 2-(1-isopropyl-1H-pyrazol-4-yl)pyridine.[1][2]

    • Catalyst:

      
       (Adams' Catalyst) or 
      
      
      (5 wt%).[1][2]
    • Solvent: Acetic Acid (AcOH) or MeOH with HCl.[1][2]

    • Gas: Hydrogen (

      
      ) at 50 psi (3.4 bar).[1][2]
      
  • Protocol:

    • Dissolve precursor in AcOH.[1][2]

    • Add catalyst (10 wt% loading relative to substrate).[1][2]

    • Hydrogenate in a Parr shaker at 50 psi for 16 hours.

    • Filtration: Filter through a Celite pad to remove the pyrophoric catalyst (Safety Critical).[1][2]

    • Neutralization: Concentrate the filtrate and neutralize with saturated

      
       to liberate the free base.[1][2]
      
    • Extraction: Extract with DCM/iPrOH (3:1) to recover the polar amine.[1][2]

Validation & Quality Control

A self-validating system requires specific analytical checkpoints.

NMR Signature (Proton)[1][2]
  • Pyrazole Protons: Two distinct singlets (or narrow doublets) in the aromatic region (

    
     7.5 - 8.0 ppm), characteristic of the C3/C5 protons of the pyrazole.[1]
    
  • Isopropyl Methine: A septet at

    
     4.5 ppm.[1][2]
    
  • Piperidine C2-H: A distinct multiplet shifted downfield (

    
     3.5 - 4.0 ppm) due to the adjacent nitrogen and the aromatic ring.[1][2]
    
  • Chirality Check: If synthesizing an enantiomer, use Chiral HPLC (e.g., Chiralpak AD-H column) or derivatize with Mosher's acid to determine enantiomeric excess (ee).

Mass Spectrometry[1][2]
  • ESI+ Mode: Expect a strong

    
     peak at m/z 194.16.[1][2]
    
  • Fragmentation: In MS/MS, loss of the isopropyl group (M-43) or ring cleavage of the piperidine are common diagnostic fragments.[1]

Visualizing the Workflow

The following diagram illustrates the logical flow from structural conception to validated entity, highlighting the critical decision points in the synthesis.

GStartTarget Identification2-(1-Isopropyl-1H-pyrazol-4-yl)piperidineRetrosynthesisRetrosynthetic AnalysisDisconnect C2-C4 BondStart->RetrosynthesisPrecursorsPrecursors Selected2-Bromopyridine + Pyrazole BoronateRetrosynthesis->PrecursorsStrategy: Reduce LastCouplingSuzuki Coupling(Pd-Catalyzed C-C Bond Formation)Precursors->CouplingIntermediateIntermediate2-(1-Isopropyl-1H-pyrazol-4-yl)pyridineCoupling->IntermediateYield > 70%ReductionHydrogenation(PtO2, H2, AcOH)Intermediate->ReductionAromatic ReductionCrudeCrude Product(Racemic Mixture)Reduction->CrudeResolutionChiral Resolution(Optional: HPLC/Tartaric Acid)Crude->ResolutionIf chiral requiredFinalValidated EntityPure 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidineCrude->FinalPurificationResolution->Final

Caption: Logical workflow for the synthesis and validation of the 2-substituted pyrazole-piperidine scaffold.

References

  • Vertex Pharmaceuticals & Novartis Institutes. (2026).[1][2] Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. ResearchGate.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13469816, 1-Isopropyl-1H-pyrazole. PubChem.[1][2][3][4][5][6] [1][2]

  • McDonald, E., et al. (2006).[2] Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry.

  • GlaxoSmithKline. (2024).[1][2] A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A. Organic Letters.

  • National Institute of Standards and Technology (NIST). (2024).[1][2] 2-Isopropyl-piperidine Standard Reference Data. NIST WebBook.[1][2]

Methodological & Application

Application Notes and Protocols for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine: A Guide to Handling, Storage, and Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound incorporating both a pyrazole and a piperidine moiety. Such hybrid molecules are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with these two scaffolds.[1][2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous pharmaceuticals with anti-inflammatory, analgesic, and anti-cancer properties.[2][4] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a privileged structure in many alkaloids and synthetic drugs, often contributing to desired pharmacokinetic properties and target engagement.[1][5]

Given the potential utility of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine in research and development, a thorough understanding of its chemical stability, as well as proper handling and storage procedures, is paramount to ensure the integrity of experimental results and the safety of laboratory personnel. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, outlining best practices based on the known chemical properties of its constituent pyrazole and piperidine functionalities.

I. Chemical and Physical Properties

While specific experimental data for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is not widely available, its properties can be inferred from the general characteristics of pyrazole and piperidine derivatives.

PropertyInferred CharacteristicRationale and Considerations
Appearance Likely a solid or liquid at room temperature.Similar, related compounds exist in both forms.[6][7][8]
Solubility Expected to have some solubility in organic solvents.The piperidine moiety can enhance solubility in certain solvents.[9]
Stability The pyrazole ring is generally stable to oxidation and reduction.[10][11] The piperidine ring can influence overall molecular stability.[12]Susceptibility to degradation under harsh acidic, basic, oxidative, and photolytic conditions should be experimentally determined.
Reactivity The pyrazole ring can undergo electrophilic substitution.[10] The piperidine nitrogen is basic and nucleophilic.Avoid strong acids and oxidizing agents unless conducting controlled experiments.

II. Safe Handling and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine should be handled with caution, assuming it may be harmful. Adherence to standard laboratory safety protocols is essential.

A. Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Ensure safety showers and eyewash stations are readily accessible.[13]

B. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[13]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside a fume hood or with fine powders, a respirator may be required.

C. General Hygiene Practices:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[14]

  • Wash hands thoroughly after handling the compound.[13]

III. Storage Recommendations

Proper storage is critical to maintain the purity and stability of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine over time.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.[6] Some suppliers of similar compounds recommend cold-chain transportation.[15][16]Lower temperatures generally slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is a concern.To protect against potential oxidation or reaction with atmospheric moisture.
Container Keep the container tightly closed.[6][13]To prevent contamination and exposure to air and moisture.
Light Store in a light-resistant container or in the dark.To prevent photolytic degradation, which is a common pathway for many organic molecules.[17][18]
Incompatibilities Store away from strong acids, bases, and oxidizing agents.To prevent unwanted chemical reactions.

IV. Stability Assessment Protocols

To ensure the reliability of research data, it is crucial to understand the stability profile of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine. Forced degradation studies are an essential tool for this purpose, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[17][18] These studies are a regulatory expectation for pharmaceutical development.[18][19]

The goal of forced degradation is to achieve a modest level of degradation, typically in the range of 5-20%, to reveal the primary degradation pathways without causing extensive decomposition.[19][20]

A. Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_analysis Analysis Prep Prepare Stock Solution of Compound in a Suitable Solvent Control Prepare Unstressed Control Sample (T=0) Prep->Control Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Oxidation Oxidative Degradation (e.g., 3% H2O2, room temp) Thermal Thermal Degradation (Dry Heat, e.g., 60°C) Photo Photolytic Degradation (ICH Q1B conditions) Analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC-UV) Control->Analysis Quench Quench Reaction (if necessary) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Quench->Analysis Data Evaluate Data: - Purity & Assay - Degradation Products - Mass Balance Analysis->Data

Caption: Workflow for forced degradation studies.

B. Detailed Protocols for Stress Conditions

The following are starting-point protocols. The concentrations, temperatures, and durations may need to be adjusted to achieve the target 5-20% degradation.[19]

1. Acid Hydrolysis:

  • Prepare a solution of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine in a suitable solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 N hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute to a working concentration for analysis.

2. Base Hydrolysis:

  • Prepare a solution of the compound as in the acid hydrolysis protocol.

  • Add an equal volume of 0.1 N sodium hydroxide.

  • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • At specified time points, withdraw aliquots, neutralize with a suitable acid (e.g., 0.1 N HCl), and dilute for analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide to a final concentration of approximately 3%.[19]

  • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Withdraw aliquots at specified time points and dilute for analysis.

4. Thermal Degradation (Dry Heat):

  • Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C).[21]

  • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.[17]

  • Simultaneously, keep control samples protected from light.

  • After the exposure period, prepare solutions from both the exposed and control samples for analysis.

C. Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from any degradation products.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Proposed HPLC Method (Starting Point):

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or acetate)
Elution Gradient elution may be necessary to resolve all peaks.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer (scan for optimal wavelength)
Column Temperature 30°C

Method development and validation should be performed to ensure the method is specific, accurate, precise, and linear for the intended purpose.

V. Data Interpretation

The analysis of samples from forced degradation studies should focus on:

  • Assay of the Parent Compound: To determine the extent of degradation.

  • Purity: To identify and quantify any degradation products.

  • Mass Balance: To ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[21]

This information is critical for establishing the intrinsic stability of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine and for making informed decisions regarding its formulation, packaging, and storage to ensure its quality and reliability in research and development applications.[18][21]

VI. Conclusion

While specific data for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is limited, a robust framework for its handling, storage, and stability assessment can be established based on the well-documented chemistry of its pyrazole and piperidine components. The protocols outlined in these application notes provide a solid foundation for researchers to work safely with this compound and to generate reliable, high-quality data. It is imperative that these recommendations are supplemented with rigorous in-house experimental evaluation to fully characterize the behavior of this specific molecule.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Pharmaceutical Stability. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • Singh, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Poudyal, B., & Bharghav, G. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Retrieved from [Link]

  • Rungrotmongkol, T., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet - 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • Grygorenko, O. O., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Journal of Molecular Structure. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine. Retrieved from [Link]

  • Uniprox. (2023). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Crossref. (2023). Document is current. Retrieved from [Link]

  • National Institutes of Health. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Pyrazole-Piperidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a systematic and robust approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of process-related impurities and degradation products of active pharmaceutical ingredients (APIs) containing pyrazole and piperidine moieties. The inherent basicity of the piperidine ring and the polar nature of the pyrazole moiety present unique chromatographic challenges, including peak tailing and poor retention. This guide provides a comprehensive workflow, from initial method screening to final method validation, grounded in scientific principles and regulatory expectations.

Introduction: The Significance of Pyrazole-Piperidine Scaffolds and Impurity Profiling

Pyrazole and piperidine rings are prevalent structural motifs in a vast number of pharmaceuticals due to their versatile biological activities.[1][2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle, contribute to the diverse pharmacological profiles of drugs across various therapeutic areas.[1][2]

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a well-developed and validated, stability-indicating analytical method is essential to ensure the quality and consistency of the API.[4] This application note outlines a logical, science-driven approach to developing such a method for this important class of compounds.

Physicochemical Properties and Chromatographic Challenges

A thorough understanding of the physicochemical properties of the target analyte and its potential impurities is the cornerstone of effective HPLC method development.

  • Pyrazole Moiety: The pyrazole ring is aromatic and possesses a weakly basic character.[5] Its structure allows for potential hydrogen bonding and dipole-dipole interactions.

  • Piperidine Moiety: The piperidine ring is a saturated amine, rendering it basic. The pKa of piperidine is approximately 11.2, meaning it will be protonated and positively charged at acidic to neutral pH.

These properties give rise to specific chromatographic challenges:

  • Peak Tailing: The basic nature of the piperidine moiety can lead to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[6][7][8][9][10] This secondary interaction mechanism results in asymmetrical, tailing peaks, which can compromise resolution and accurate quantification.[6][7][9]

  • Poor Retention of Polar Impurities: Some process impurities or degradation products may be significantly more polar than the parent API, leading to poor retention on traditional reversed-phase columns.

A Systematic Approach to HPLC Method Development

Our strategy for developing a robust HPLC method for pyrazole-piperidine impurities follows a logical, multi-step process designed to address the aforementioned challenges.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Start Define Analytical Target Profile ColumnScreen Column Screening Start->ColumnScreen Analyte Properties MobilePhaseScreen Mobile Phase Screening ColumnScreen->MobilePhaseScreen Selectivity & Peak Shape GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt TempOpt Temperature Optimization GradientOpt->TempOpt FlowRateOpt Flow Rate & Injection Volume TempOpt->FlowRateOpt ForcedDeg Forced Degradation Study FlowRateOpt->ForcedDeg Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation FinalMethod Final Method Implementation Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening

The initial screening phase aims to identify a suitable column and mobile phase combination that provides adequate retention and acceptable peak shape for the API and its known impurities.

Given the basic nature of the piperidine moiety, selecting a column that minimizes silanol interactions is paramount.

Column TypeRationale for Pyrazole-Piperidine AnalysisKey Considerations
High-Purity Silica C18 (End-capped) Modern Type B silica columns with extensive end-capping are designed to reduce the number of accessible acidic silanol groups, thereby minimizing peak tailing for basic compounds.[8]A good starting point for initial screening.
Polar-Embedded Group Columns These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction site and shields the analyte from residual silanols, often leading to improved peak shape for bases.Can offer unique selectivity compared to standard C18 phases.
Phenyl-Hexyl Columns The phenyl stationary phase can provide alternative selectivity through pi-pi interactions with the aromatic pyrazole ring, which can be beneficial for separating structurally similar impurities.Useful if C18 columns do not provide adequate resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC) For highly polar impurities that are poorly retained in reversed-phase, HILIC can be an effective alternative.[11][12] It uses a polar stationary phase and a mobile phase with a high organic content.[13]Typically evaluated if reversed-phase screening is unsuccessful for early-eluting impurities.

Recommendation: Begin screening with a modern, end-capped C18 column and a polar-embedded phase column to assess different selectivities.

The mobile phase composition, particularly its pH, is a critical factor in controlling the retention and peak shape of basic analytes.

  • Aqueous Phase (Buffer) Selection:

    • Low pH (2-3): Operating at a low pH protonates the residual silanol groups on the stationary phase, neutralizing their negative charge and significantly reducing the unwanted ionic interactions with the protonated piperidine moiety.[8][10] This is often the most effective strategy for mitigating peak tailing.[10] Common choices include 0.1% formic acid or phosphoric acid in water.

    • Mid pH (4-7): This range should generally be avoided as it can lead to inconsistent ionization of both the analyte and the silanols, resulting in poor peak shapes and reproducibility issues.

    • High pH (8-10): While less common, a high pH can also be effective. In this range, the basic analyte is neutral, and the silanols are deprotonated. This approach requires a pH-stable column (e.g., hybrid silica).

  • Organic Modifier:

    • Acetonitrile: Generally provides lower backpressure and good UV transparency.[14]

    • Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.[14]

Initial Screening Protocol:

  • Columns:

    • Column 1: C18, 150 mm x 4.6 mm, 3.5 µm (High-purity, end-capped)

    • Column 2: Polar-Embedded, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A fast scouting gradient (e.g., 5% to 95% B in 15 minutes) is recommended to elute a wide range of potential impurities.[15][16][17][18]

  • Detection: UV detector set at the lambda max of the API and a lower wavelength (e.g., 220 nm) to ensure detection of impurities that may lack a strong chromophore.

Phase 2: Method Optimization

Once a promising column and mobile phase system are identified from the initial screening, the next step is to optimize the separation for resolution, sensitivity, and analysis time.

The initial fast gradient provides a starting point. The gradient should be tailored to achieve a resolution of >1.5 between the main peak and all known impurities, and between all adjacent impurity peaks.

Gradient TypeApplication in Impurity Analysis
Isocratic Elution A constant mobile phase composition. Suitable for simple mixtures where all components have similar retention. Generally less ideal for impurity profiling which often involves compounds with a wide range of polarities.[15]
Gradient Elution The mobile phase composition is changed over time. This is highly advantageous for complex samples containing analytes with diverse polarities, as it improves peak shape for late-eluting compounds and reduces analysis time.[16][17][18][19]

Optimization Strategy:

  • Shallow Gradient: If critical peak pairs are co-eluting, a shallower gradient around the elution point of these peaks will increase the separation time and improve resolution.

  • Step Gradient: A multi-step gradient can be employed to first quickly elute highly polar impurities, then use a shallow gradient to separate closely eluting impurities near the main peak, and finally, a steeper gradient to rapidly elute any strongly retained compounds.

  • Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally improves resolution but increases the run time.

Phase 3: Forced Degradation and Method Validation

To establish the stability-indicating nature of the method, forced degradation studies are performed on the API.[20][21][22][23] The goal is to generate potential degradation products and demonstrate that they are well-separated from the main peak and from each other.[22]

Forced Degradation Protocol:

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis API_Sample API Sample Acid Acid Hydrolysis (e.g., 0.1N HCl) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2) API_Sample->Oxidation Thermal Thermal Stress (e.g., 80°C) API_Sample->Thermal Photolytic Photolytic Stress (e.g., ICH Q1B) API_Sample->Photolytic HPLC_Analysis Analyze with Developed HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis PeakPurity Peak Purity Assessment (PDA) HPLC_Analysis->PeakPurity

Caption: Workflow for forced degradation studies.

The results from the forced degradation study are used to confirm the specificity of the method. A photodiode array (PDA) detector is invaluable here for assessing peak purity and ensuring that the main peak is spectrally pure in all stressed samples.

The final optimized method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[24][25][26][27]

Key Validation Parameters for an Impurity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradants.Peak purity of the main peak > 0.999. Resolution between all peaks > 1.5.
Linearity To demonstrate a linear relationship between the concentration of an impurity and the detector response.Correlation coefficient (r²) ≥ 0.99.
Range The concentration range over which the method is linear, accurate, and precise.From the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.RSD ≤ 10% at the limit of quantification (LOQ). RSD ≤ 5% at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met under all varied conditions.

Final Recommended Method (Example)

Based on the principles outlined above, a typical final method for a pyrazole-piperidine API and its impurities might look as follows. This is an illustrative example and should be adapted based on experimental results.

ParameterCondition
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm and 220 nm
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

Conclusion

Developing a robust and reliable HPLC method for the analysis of pyrazole-piperidine impurities requires a systematic approach that addresses the inherent challenges of these chemical moieties. By carefully selecting the stationary and mobile phases to mitigate peak tailing, optimizing the gradient for maximum resolution, and validating the method in accordance with ICH guidelines, a stability-indicating method can be successfully developed. This ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • <621> Chromatography. USP-NF. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • USP-NF <621> Chromatography. USP. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Mobile Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Isocratic v. Gradient. Agilent. [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]

  • Choosing Your LC Stationary Phase. Restek Resource Hub. [Link]

  • HPLC column stationary phase polarity in decreasing order. YouTube. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]

  • Pyrazolopiperidine. PubChem. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmatutor. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Isopropyl-1H-Pyrazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on the 1-isopropyl-1H-pyrazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. The bulky isopropyl group at the N1 position can significantly influence reactivity and regioselectivity, often leading to low yields or undesired products. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these synthetic hurdles.

I. Understanding the Challenge: The Impact of the N1-Isopropyl Group

The core issue in functionalizing 1-isopropyl-1H-pyrazole lies in the steric bulk of the isopropyl group. This substituent can hinder the approach of reagents and catalysts to the adjacent C5 and N2 positions, making reactions that proceed smoothly with less hindered N-substituted pyrazoles significantly more challenging.

II. Frequently Asked Questions (FAQs)

Q1: Why am I seeing low yields in my electrophilic substitution reactions (e.g., halogenation, nitration) at the C4 position?

While the C4 position is electronically favored for electrophilic substitution in pyrazoles, the N1-isopropyl group can still exert some steric influence, potentially hindering the approach of bulky electrophiles.[1]

Troubleshooting:

  • Choice of Reagent: Opt for smaller, more reactive electrophiles. For instance, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation instead of bulkier reagents.

  • Reaction Conditions: Higher temperatures can sometimes overcome the activation energy barrier imposed by steric hindrance. Microwave-assisted synthesis can be particularly effective in accelerating these reactions.[2][3][4]

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the electrophile, making it more reactive and potentially overcoming the steric barrier at lower temperatures.

Q2: I am attempting a direct C-H arylation at the C5 position, but the reaction is sluggish and gives a mixture of isomers. What can I do?

Direct C-H functionalization is a powerful tool, but the C5 position is sterically shielded by the N1-isopropyl group.[5][6][7][8] This often leads to poor reactivity and potential side reactions at the less hindered C3 position.

Troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical parameter. Bulky, electron-rich phosphine ligands on a palladium catalyst can promote the desired C-H activation.[9] Experiment with ligands like AdBrettPhos or tBuBrettPhos, which have demonstrated efficacy in coupling with sterically hindered substrates.[9]

  • Directing Groups: If direct C-H activation fails, consider introducing a directing group at a suitable position to favor functionalization at C5. While this adds synthetic steps, it can significantly improve regioselectivity.

  • Alternative Coupling Strategies: If direct arylation is not feasible, consider a traditional cross-coupling approach. This would involve pre-functionalizing the C5 position (e.g., through halogenation) followed by a Suzuki or Stille coupling.[10][11][12][13]

Q3: My attempt at ortho-lithiation to functionalize the C5 position resulted in decomposition of my starting material. What went wrong?

Directed ortho-lithiation (DoM) is a powerful technique, but the conditions are often harsh.[14][15][16][17] The N2 lone pair of the pyrazole can direct lithiation to the C5 position. However, the bulky isopropyl group may sterically block this position, and strong organolithium bases can be aggressive towards the pyrazole ring, leading to decomposition.

Troubleshooting:

  • Choice of Base: Use a less nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) instead of n-butyllithium. These bases are less likely to add to the pyrazole ring.

  • Temperature Control: Maintain very low temperatures (e.g., -78 °C) throughout the reaction to minimize side reactions and decomposition.

  • Quenching Electrophile: Add the electrophile at low temperature and allow the reaction to slowly warm to room temperature.

III. Troubleshooting Guides

Guide 1: Optimizing Palladium-Catalyzed C-H Arylation at the C5 Position

Problem: Low yield and/or poor regioselectivity in the direct arylation of 1-isopropyl-1H-pyrazole.

Workflow for Optimization:

Caption: Optimization workflow for C5-arylation.

Step-by-Step Protocol:

  • Ligand Screening: The choice of ligand is paramount. Screen a panel of bulky, electron-rich phosphine ligands.

LigandTypical Loading (mol%)Rationale
tBuXPhos 2-5Excellent for sterically demanding couplings.
AdBrettPhos 2-5Proven effective for C-N and C-C bond formation with hindered heterocycles.[9]
RuPhos 2-5Another highly active and versatile ligand.
  • Palladium Source: The choice of palladium precursor can influence catalyst activity.

Palladium SourceTypical Loading (mol%)Notes
Pd(OAc)2 1-2Common and effective, but requires in situ reduction.
Pd2(dba)3 0.5-1A Pd(0) source, often more active.
[Pd(cinnamyl)Cl]2 1-2A stable Pd(I) precatalyst that can be highly effective.
  • Solvent and Base: These play a crucial role in the catalytic cycle.

SolventBaseRationale
Toluene or Dioxane K3PO4 or Cs2CO3 Common choices for many cross-coupling reactions.
t-Amyl alcohol K2CO3 Can be beneficial in some C-H activation reactions.
  • Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Higher temperatures (100-140 °C) are often required. Microwave heating can significantly reduce reaction times.[4][18]

Guide 2: Overcoming Challenges in N-Arylation of 1-isopropyl-1H-pyrazole Derivatives

Problem: Low yields in copper- or palladium-catalyzed N-arylation of a pre-functionalized 1-isopropyl-1H-pyrazole (e.g., an amino-pyrazole derivative).

Underlying Issue: The isopropyl group can sterically hinder the approach of the arylating agent to the exocyclic nitrogen.

Strategies for Success:

  • Catalyst System:

    • Copper-catalyzed: Use CuI with a suitable ligand like 1,10-phenanthroline. In some cases, a ligand-free system with a boronic acid coupling partner can be effective.[19]

    • Palladium-catalyzed: Employ a Buchwald-Hartwig amination protocol with a bulky biarylphosphine ligand such as tBuBrettPhos.[9][12]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or DMSO can facilitate the reaction.

    • Base: A strong, non-nucleophilic base like K3PO4 or Cs2CO3 is typically used.

Illustrative Reaction Scheme:

N_Arylation Pyrazole 1-isopropyl-pyrazole-X-NH2 Catalyst Pd or Cu Catalyst Ligand, Base Pyrazole->Catalyst ArylHalide Ar-Y (Y = Br, I) ArylHalide->Catalyst Product 1-isopropyl-pyrazole-X-NH-Ar Catalyst->Product Heat

Caption: General scheme for N-arylation.

IV. Mechanistic Considerations: Why Steric Hindrance Matters

In transition-metal-catalyzed cross-coupling reactions, the steric environment around the reaction center influences several key steps in the catalytic cycle.[10][11][13]

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-Pyrazole(L_n) Ar-Pd(II)-Pyrazole(L_n) Transmetalation->Ar-Pd(II)-Pyrazole(L_n) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-Pyrazole Ar-Pyrazole Reductive\nElimination->Ar-Pyrazole Ar-Pd(II)-X(L_n)->Transmetalation Pyrazole-M Ar-Pd(II)-Pyrazole(L_n)->Reductive\nElimination

Caption: Simplified catalytic cycle for cross-coupling.

  • Oxidative Addition: The initial step where the aryl halide adds to the metal center is generally less affected by the pyrazole's sterics.

  • Transmetalation/C-H Activation: This is often the rate-determining step and is highly sensitive to steric hindrance. The bulky isopropyl group can impede the coordination of the pyrazole to the metal center, slowing down or preventing this step.

  • Reductive Elimination: The final step to form the C-C or C-N bond can also be hindered by bulky substituents, making it difficult for the coupled product to be released from the metal center.

By choosing appropriate catalysts with bulky ligands, the coordination sphere around the metal can be tailored to accommodate the sterically demanding 1-isopropyl-1H-pyrazole substrate, thereby facilitating the otherwise challenging steps of the catalytic cycle.

V. References

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • RSC Publishing. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Request PDF. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Štefane, B., & Požgan, F. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • Chemical Science (RSC Publishing). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. [Link]

  • ACS Publications. Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]

  • ResearchGate. N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine a. [Link]

  • PMC. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

  • PMC. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine hydrobromide. [Link]

  • Request PDF. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • ResearchGate. Synthetic strategies of pyrazole‐directing C−H activation. [Link]

  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • The Pharma Innovation Journal. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. [Link]

  • Nature. The direct arylation of allylic sp3 C-H bonds via organic and photoredox catalysis. [Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • PMC. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][7][20]triazines. [Link]

  • PMC. Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]

  • Taylor & Francis Online. Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. [Link]

  • PMC. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Andrew G Myers Research Group. ortho metalation. [Link]

  • PubMed. Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. [Link]

  • PubMed. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. [Link]

  • International Journal of Advanced Research in Medicinal Chemistry. (2019). Microwave Assisted Synthesis and Antiinflammatory Activity of Substituted Pyrazole Derivatives. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Request PDF. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Baran Lab. Directed (ortho) Metallation. [Link]

  • PMC. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • ScienceDirect. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • ACS Publications. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Chem-Station. Directed Ortho Metalation. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

Sources

Validation & Comparative

In vitro metabolic stability of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine in liver microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Metabolic Stability Characterization in Liver Microsomes Target Analyte: 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine (CAS: 1558304-77-0)

Executive Summary

This guide provides a technical framework for evaluating the metabolic stability of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine , a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators).

Structurally, this compound features a secondary amine (piperidine) and a substituted pyrazole. Its metabolic profile is dominated by Phase I oxidative reactions mediated by Cytochrome P450 (CYP) enzymes. In drug discovery, this scaffold is frequently compared against 4-substituted isomers and non-alkylated analogs to optimize pharmacokinetic (PK) duration. This guide outlines the comparative performance metrics, predicted metabolic liabilities, and a validated experimental protocol for intrinsic clearance (


) determination.

Structural Analysis & Metabolic Liabilities[2]

Understanding the chemical structure is the first step in predicting metabolic fate. The stability of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is governed by two primary "soft spots" for enzymatic attack.

Structural MotifMetabolic VulnerabilityPredicted EnzymeMechanism
Piperidine Ring (Secondary Amine) HighCYP2D6, CYP3A4

-Carbon hydroxylation leading to ring opening; N-oxidation.
Isopropyl Group ModerateCYP3A4, CYP2C19N-dealkylation (loss of isopropyl group).
Pyrazole Ring Low-Generally stable, acts as a scaffold core.

Expert Insight: The position of the pyrazole on the piperidine ring (2-position vs. 4-position) significantly impacts steric accessibility. The 2-substituted isomer (this compound) often exhibits different lipophilicity (


) and enzyme binding affinity compared to the more common 4-substituted analogs found in drugs like Tofacitinib.

Comparative Performance Guide

When assessing this compound, researchers must benchmark its stability against industry-standard reference compounds and structural analogs.

A. Benchmarking against Reference Standards

To validate the microsomal incubation, the following controls must be run in parallel.

Reference CompoundClearance Classification

(Human Microsomes)
Purpose
Verapamil High< 15 minConfirms metabolic competency of the system (CYP3A4 activity).
Propranolol Intermediate20 - 45 minBenchmarks moderate clearance; structurally relevant (amine).
Warfarin Low> 120 minConfirms system integrity over long incubations.
B. Analog Comparison (Structure-Activity Relationship)

Comparing 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine (Compound A) with its analogs reveals the impact of substitution.

  • vs. Non-isopropyl analog (1H-pyrazol-4-yl): The isopropyl group generally increases metabolic stability by blocking the pyrazole nitrogen, preventing direct glucuronidation, but introduces a liability for oxidative dealkylation.

  • vs. 4-Piperidine isomer: The 2-piperidine attachment introduces steric hindrance near the nitrogen, potentially reducing the rate of N-oxidation compared to the unhindered 4-isomer.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to ensure data integrity.

Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) or solid NADPH.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).

    • Add Microsomes (Final concentration: 0.5 mg/mL).[1]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (Final concentration: 1 mM) to start the reaction.

    • Control: For the "No Cofactor" control, add buffer instead of NADPH.

  • Sampling (Time Course):

    • Extract 50 µL aliquots at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (1:3 ratio).

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion

      
      .
      
Visualization: Experimental Workflow

MicrosomalStability Prep Preparation (Cmpd + Microsomes) Equil Equilibration (37°C, 5 min) Prep->Equil Start Initiation (+ NADPH) Equil->Start Sample Sampling (0, 5, 15... 60 min) Start->Sample Kinetic Phase Quench Quench (ACN + IS) Sample->Quench Analysis LC-MS/MS Quantification Quench->Analysis Analysis->Start If Control Fails (Restart)

Caption: Figure 1. Standardized workflow for determining in vitro intrinsic clearance.[2] The dashed line indicates the self-validating requirement: if reference standards fail, the assay must be repeated.

Predicted Metabolic Pathways[5][6][7]

Based on the specific functional groups of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine, the following metabolic map illustrates the primary clearance routes.

MetabolicMap Parent Parent Compound (2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine) NOx N-Oxide Metabolite (Piperidine N-Oxidation) Parent->NOx FMO / CYP Dealk Des-isopropyl Metabolite (N-Dealkylation) Parent->Dealk CYP3A4 Hydrox Hydroxy-Piperidine (C-Hydroxylation) Parent->Hydrox CYP2D6 RingOpen Ring-Opened Aldehyde Hydrox->RingOpen Unstable Intermediate

Caption: Figure 2. Predicted metabolic fate.[3][4][5] The piperidine ring is susceptible to oxidation and hydroxylation, while the isopropyl group may undergo dealkylation.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound follows first-order kinetics. Plot


 vs. time.
  • Elimination Rate Constant (

    
    ):  The slope of the linear regression line.
    
    
    
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Stability Classification Criteria

Use these thresholds to categorize the compound (Human Microsomes):

Classification

(min)

(

L/min/mg)
Interpretation
Stable > 60< 12Suitable for once-daily dosing potential.
Moderate 20 - 6012 - 45May require structural optimization or formulation aid.
Unstable < 20> 45High first-pass effect likely; check for prodrug potential.

References

  • Di, L., et al. (2003).[6] "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery." Journal of Biomolecular Screening.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • PubChem. (2025).[7][8] "Compound Summary: 4-(1H-Pyrazol-1-yl)piperidine (Structural Analog)." National Library of Medicine.

  • Riley, R. J., et al. (2005). "A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes." Drug Metabolism and Disposition.

Sources

A Methodological Guide to Evaluating Novel JAK Inhibitors: Comparing 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine to Established Standards in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel Janus kinase (JAK) inhibitors, using the hypothetical compound 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine as a case study. We will detail the essential cell-based assays required to characterize its potency, selectivity, and functional effects, benchmarking it against well-established, clinically approved JAK inhibitors: Ruxolitinib, Tofacitinib, and Baricitinib. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of new chemical entities targeting the JAK-STAT pathway.

The JAK-STAT Pathway: A Critical Hub for Cytokine Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[1][2] This pathway governs a multitude of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Cytokine binding to their cognate receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[2]

Given its central role in immune regulation, dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[1][4] This has made the JAK family a highly attractive target for therapeutic intervention.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Modulation of Gene Expression

Caption: The canonical JAK-STAT signaling pathway.

Profiles of Standard JAK Inhibitors

A robust comparison requires well-characterized benchmarks. The following inhibitors represent both first and second-generation JAK inhibitors with distinct selectivity profiles.

InhibitorPrimary TargetsGenerationKey Therapeutic Areas
Ruxolitinib JAK1 / JAK2FirstMyelofibrosis, Polycythemia Vera, Atopic Dermatitis
Tofacitinib JAK1 / JAK3 > JAK2FirstRheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[4]
Baricitinib JAK1 / JAK2FirstRheumatoid Arthritis, Atopic Dermatitis, Alopecia Areata[4]

These compounds are competitive inhibitors that bind to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation of STAT proteins and subsequent downstream signaling.

Characterizing a Novel Compound: 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

The pyrazole and piperidine scaffolds are prevalent in kinase inhibitor drug discovery.[5][2] Our hypothetical compound, 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine, combines these moieties. The following experimental workflow outlines the necessary steps to determine its potential as a JAK inhibitor.

Experimental_Workflow Start Novel Compound: 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Assay1 Assay 1: STAT Phosphorylation Start->Assay1 Assay2 Assay 2: Cell Proliferation Start->Assay2 Assay3 Assay 3: Cytokine Release Start->Assay3 Analysis Comparative Data Analysis (IC50 Determination) Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion Determine Potency, Selectivity & Function Analysis->Conclusion

Caption: High-level workflow for characterizing a novel JAK inhibitor.

Assay 1: STAT Phosphorylation Assay

Scientific Integrity & Logic

The most direct measure of JAK kinase inhibition in a cellular context is the quantification of phosphorylated STAT (pSTAT) levels. This assay confirms that the compound can penetrate the cell membrane and engage its intracellular target. By using specific cytokines to activate different JAK-STAT pathways, we can also derive a preliminary selectivity profile.

Experimental Protocol: Western Blotting for pSTAT5

This protocol is designed to assess the inhibition of the IL-2-mediated JAK1/JAK3-STAT5 pathway.

  • Cell Culture: Culture a human T-cell line expressing the IL-2 receptor (e.g., Kit225) in appropriate media.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.

  • Serum Starvation: To reduce baseline signaling, serum-starve the cells for 4-6 hours prior to the experiment.

  • Inhibitor Pre-treatment: Prepare serial dilutions of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine and standard inhibitors (e.g., Tofacitinib, Ruxolitinib) in serum-free media. Pre-incubate the cells with the inhibitors for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-2 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT5 (Tyr694).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation
CompoundCytokine StimulusIC50 (pSTAT5 Inhibition) [nM]
2-(1-Isopropyl-1H-pyrazol-4-yl)piperidineIL-2 (JAK1/3)Experimental Value
TofacitinibIL-2 (JAK1/3)Reference Value
RuxolitinibIL-2 (JAK1/3)Reference Value
BaricitinibIL-2 (JAK1/3)Reference Value

IC50 values are calculated by densitometric analysis of the pSTAT5 bands relative to total STAT5, followed by non-linear regression analysis.

Assay 2: Cell Proliferation Assay

Scientific Integrity & Logic

Many cytokines that signal through the JAK-STAT pathway are potent drivers of cell proliferation, particularly in hematopoietic cells. A functional consequence of JAK inhibition is the suppression of this cytokine-dependent proliferation. This assay provides a measure of the compound's broader biological impact.

Experimental Protocol: CTLL-2 Proliferation Assay

This protocol uses the IL-2 dependent murine cytotoxic T-cell line CTLL-2.

  • Cell Culture: Maintain CTLL-2 cells in complete RPMI-1640 medium supplemented with 10% FBS and recombinant human IL-2.

  • Cell Preparation: Prior to the assay, wash the cells three times in IL-2-free medium to remove residual cytokine.

  • Assay Setup: Seed the washed cells into a 96-well plate at 5 x 10^4 cells per well in IL-2-free medium.

  • Compound Addition: Add serial dilutions of the test compound and standard inhibitors to the wells.

  • Stimulation: Add a sub-maximal concentration of IL-2 to all wells (except for the unstimulated control) to induce proliferation.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Proliferation Measurement: Add a viability reagent (e.g., CellTiter-Glo® or [3H]-thymidine) and measure the signal according to the manufacturer's instructions. Luminescence or radioactive incorporation is proportional to the number of viable, proliferating cells.

Data Presentation
CompoundIC50 (CTLL-2 Proliferation) [nM]
2-(1-Isopropyl-1H-pyrazol-4-yl)piperidineExperimental Value
TofacitinibReference Value
RuxolitinibReference Value
BaricitinibReference Value

IC50 values are determined by plotting the percentage of proliferation inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Assay 3: Cytokine Release Assay

Scientific Integrity & Logic

JAK inhibitors are used to treat inflammatory conditions characterized by excessive cytokine production. Therefore, it is essential to determine if a novel inhibitor can suppress the release of pro-inflammatory cytokines from relevant immune cells. This assay assesses the compound's anti-inflammatory potential.

Experimental Protocol: LPS-Stimulated PBMC Cytokine Release

This protocol uses human peripheral blood mononuclear cells (PBMCs) to model a primary immune response.

  • PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the test compound and standard inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines (TNF-α, IL-6) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's protocols.

Data Presentation
CompoundIC50 (TNF-α Inhibition) [nM]IC50 (IL-6 Inhibition) [nM]
2-(1-Isopropyl-1H-pyrazol-4-yl)piperidineExperimental ValueExperimental Value
TofacitinibReference ValueReference Value
RuxolitinibReference ValueReference Value
BaricitinibReference ValueReference Value

IC50 values are calculated from the dose-response curves of cytokine inhibition.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the cellular characterization of a novel JAK inhibitor, exemplified by 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine. By systematically evaluating its impact on direct target engagement (STAT phosphorylation), a key functional outcome (cell proliferation), and a therapeutically relevant endpoint (cytokine release), researchers can build a comprehensive data package. Benchmarking these results against standard-of-care inhibitors like Ruxolitinib, Tofacitinib, and Baricitinib is crucial for understanding the compound's relative potency and potential therapeutic niche. This structured evaluation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic.

References

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Zhang, T., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry, 27(9), 1833-1845. Retrieved from [Link]

  • Park, E., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23075. Retrieved from [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1196. Retrieved from [Link]

  • Elabscience. (n.d.). JAK/STAT Signaling Pathway. Retrieved from [Link]

  • DermNet. (2025). Janus kinase inhibitors. Retrieved from [Link]

  • Gadina, M., et al. (2018). A Comprehensive Overview of Globally Approved JAK Inhibitors. Journal of Immunology, 201(10), 2843-2850. Retrieved from [Link]

  • Schwartz, D. M., et al. (2017). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Nature Reviews Rheumatology, 13(12), 709-722. Retrieved from [Link]

  • Lensing, C., et al. (2024). Recent Advances in Vitiligo Treatment. International Journal of Trichology, 16(1), 1-10. Retrieved from [Link]

  • Sadick, M. D., et al. (1999). Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency. Journal of Immunological Methods, 231(1-2), 143-152. Retrieved from [Link]

  • ProImmune. (n.d.). ProStorm® Cytokine Release Assay. Retrieved from [Link]

Sources

A Comparative Guide to Bioisosteric Replacement of the Isopropyl-Pyrazole Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the isopropyl-pyrazole moiety, a common scaffold in medicinal chemistry. We will explore the rationale for its replacement, compare key alternatives using experimental data, and provide detailed protocols for evaluation, grounded in established scientific literature.

The Isopropyl-Pyrazole Moiety: A Double-Edged Sword in Drug Design

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is a cornerstone of many approved drugs, including the anti-inflammatory agent Celecoxib and the factor Xa inhibitor Apixaban.[1][2][3] Its utility stems from its unique physicochemical properties: it can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and its lower lipophilicity compared to a benzene ring can improve aqueous solubility.[1][4] The addition of an isopropyl group can further enhance binding affinity by occupying hydrophobic pockets in a target protein.

However, this moiety is not without its challenges. The isopropyl group, and aromatic rings in general, can be susceptible to cytochrome P450 (CYP) mediated oxidative metabolism.[5] Furthermore, the overall lipophilicity and specific interactions of the pyrazole core can lead to off-target effects or undesirable pharmacokinetic profiles. A notable example is Rimonabant, a CB1 receptor inverse agonist containing a 1,5-diarylpyrazole core, which was withdrawn from the market due to severe psychiatric side effects.[1] Such instances underscore the critical need for molecular modification through strategies like bioisosterism.

Bioisosterism is a cornerstone of rational drug design, involving the replacement of a molecular fragment with another that retains similar biological activity but possesses an improved physicochemical or pharmacokinetic profile.[6][7][8][9] This guide will focus on the practical application of this principle to the isopropyl-pyrazole scaffold.

cluster_0 Lead Compound Analysis cluster_1 Identified Liabilities cluster_2 Optimization Strategy cluster_3 Desired Outcomes Lead Lead with Isopropyl- Pyrazole Moiety Metabolism Poor Metabolic Stability (CYP Oxidation) Lead->Metabolism In vitro / In vivo Profiling Toxicity Off-Target Effects (e.g., hERG, CNS) Lead->Toxicity In vitro / In vivo Profiling PK Suboptimal PK (Solubility, Permeability) Lead->PK In vitro / In vivo Profiling Bioisostere Bioisosteric Replacement Metabolism->Bioisostere Toxicity->Bioisostere PK->Bioisostere Improved_Metabolism Enhanced Metabolic Stability Bioisostere->Improved_Metabolism Leads to Improved_Safety Improved Safety Profile Bioisostere->Improved_Safety Leads to Improved_PK Optimized ADME Properties Bioisostere->Improved_PK Leads to Improved_Potency Maintained/Improved Potency & Selectivity Bioisostere->Improved_Potency Leads to

Caption: Rationale for Bioisosteric Replacement of a Problematic Moiety.

Case Study: Bioisosteres of 1,5-Diarylpyrazoles as CB1 Antagonists

The challenges with Rimonabant prompted extensive research into bioisosteric replacements for its 1,5-diarylpyrazole core to identify new CB1 receptor antagonists with improved safety profiles.[10] Key studies focused on replacing the pyrazole ring with other five-membered heterocycles like thiazoles, triazoles, and imidazoles, aiming to maintain the three-dimensional pharmacophore while altering electronic and metabolic properties.[11][12][13]

Comparative Biological Data

The primary goal of these replacements was to retain high affinity and antagonism for the CB1 receptor while improving selectivity over the CB2 receptor. The data below, compiled from published studies, compares the parent pyrazole structure (Rimonabant) with representative imidazole, thiazole, and triazole bioisosteres.[10][12]

Compound IDCore HeterocycleCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)Functional Activity
Rimonabant (1) Pyrazole1.71100~647Inverse Agonist
Compound 13 Thiazole2.5>10000>4000Antagonist
Compound 62 Imidazole0.86>10000>11627Antagonist
Compound 104 1,2,4-Triazole2.2>10000>4545Antagonist

Analysis of Results:

  • Potency and Selectivity: The data clearly demonstrates that thiazole, imidazole, and 1,2,4-triazole rings are excellent bioisosteric replacements for the pyrazole core in this context.[10] The imidazole analog 62 notably exhibited slightly higher CB1 affinity than Rimonabant.[10][12] All replacements led to a significant improvement in selectivity versus the CB2 receptor, a desirable trait for minimizing potential immune-related side effects.

  • Structural Rationale: Molecular modeling has shown a close three-dimensional structural overlap between these bioisosteres and the original pyrazole scaffold, explaining the retained affinity for the CB1 receptor.[10][11] The different heteroatom arrangements alter the electronic distribution and hydrogen bonding capacity, which can fine-tune binding interactions and influence metabolic stability. For instance, the imidazole core in compound 62 proved to be a particularly effective mimic.[10]

Experimental Design & Protocols

A successful bioisosteric replacement study relies on a robust and logical workflow that connects chemical synthesis with rigorous biological and pharmacokinetic evaluation.

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation S1 Rational Design of Bioisosteres (e.g., Imidazole, Thiazole) S2 Chemical Synthesis & Purification S1->S2 S3 Structural Confirmation (NMR, MS, HPLC) S2->S3 B1 Primary Screening: Receptor Binding Assay (CB1 & CB2 Ki values) S3->B1 Test Compounds B2 Functional Assay: [35S]GTPγS Binding (Agonist/Antagonist mode) B1->B2 B3 ADME Profiling: - Microsomal Stability - Aqueous Solubility B2->B3 V1 Pharmacokinetic (PK) Study in Rodents (Oral Bioavailability, T1/2) B3->V1 Promising Candidates V2 Pharmacodynamic (PD) Efficacy Model (e.g., Agonist-induced Hypothermia) V1->V2 V3 Lead Candidate Selection V2->V3

Caption: A typical experimental workflow for bioisosteric replacement studies.

Protocol 1: Synthesis of an Imidazole Bioisostere

This protocol is adapted from the synthesis of 1,2-diarylimidazole derivatives, which serve as bioisosteres for 1,5-diarylpyrazoles.[12]

Objective: To synthesize a 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)imidazole core.

Materials:

  • 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one

  • 4-chloroaniline

  • Formamide

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Synthesis of the α-aminoketone intermediate.

    • Dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq) and 4-chloroaniline (2.2 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the α-aminoketone.

  • Step 2: Cyclization to form the imidazole ring.

    • Heat a mixture of the purified α-aminoketone (1.0 eq) in an excess of formamide to 160-180 °C.

    • Maintain the temperature for 3-5 hours. The reaction progression can be monitored by TLC.

    • After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude product via column chromatography to afford the target 1,2-diarylimidazole.

  • Step 3: Further functionalization.

    • The core imidazole can then be subjected to further reactions, such as amidation at other positions, to yield the final target compounds like analog 62 .[12]

Self-Validation: Each step requires purification and characterization (¹H NMR, ¹³C NMR, LC-MS) to confirm the structure and purity of the intermediates and final product, ensuring the integrity of the synthetic route.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³H]CP55,940 (a high-affinity cannabinoid receptor agonist radioligand).

  • Test compounds dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • 96-well plates, filter mats (GF/C), and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the appropriate receptor membrane preparation, and [³H]CP55,940 at a final concentration near its Kd value (e.g., 0.5-1.0 nM).

  • Compound Addition: Add the test compounds across a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a competition curve. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM WIN55,212-2).

  • Incubation: Incubate the plates at 30 °C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).

    • This will yield the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness: This is a standardized, widely accepted method in pharmacology for determining receptor affinity. The inclusion of controls for total and non-specific binding ensures the validity of the specific binding data.

Conclusion and Future Outlook

The bioisosteric replacement of the isopropyl-pyrazole moiety is a powerful and validated strategy in drug discovery. As demonstrated with CB1 receptor antagonists, replacing the pyrazole with rings such as imidazole or thiazole can successfully maintain or even improve target potency and selectivity while offering a pathway to mitigate undesirable properties of the parent scaffold.[10][12]

The success of any bioisosteric replacement hinges on a multiparameter optimization approach. It is not merely about swapping one ring for another; it requires a deep understanding of how the change affects the molecule's conformation, electronics, and interactions with both its intended target and off-target proteins, including metabolic enzymes. The systematic workflow of synthesis, in vitro screening, and in vivo validation remains the gold standard for evaluating these nuanced effects and advancing safer, more effective therapeutics.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Taft, C. A., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1764-1767. [Link]

  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349. [Link]

  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. [Link]

  • Jayashree, B. S., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. [Link]

  • Bhatia, R., et al. (2011). A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification. Pharmacologyonline, 1, 272-299. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • O'Brien, P. M., et al. (2003). Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. Journal of Medicinal Chemistry, 46(21), 4546-4556. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Model. American Chemical Society. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1335-1361. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Wirth, M., et al. (2013). SwissBioisostere: a database of molecular replacements for ligand design. Nucleic Acids Research, 41(D1), D1137-D1143. [Link]

  • Wang, Z., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry, 13(11). [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • Lee, S., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint arXiv:2312.01633. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Florentino, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 639893. [Link]

  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

  • Gedschold, R., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-308. [Link]

  • Mintegui, S. D., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 26(15), 4443. [Link]

  • Le Devedec, F., et al. (2013). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules, 18(10), 12513-12533. [Link]

  • De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link]

  • Al-Ostath, R. A., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][10][14]triazino[2,3-c]quinazolines. Pharmaceuticals, 15(12), 1540. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Patsnap Synapse. (2023). What is the role of bioisosterism in drug design?. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of.... [Link]

  • Reiner, B., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6667. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of kinase inhibitor discovery, the exploration of novel scaffolds that offer both potency and selectivity is paramount. The 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine core represents a promising, yet underexplored, chemical space. This guide provides a comprehensive framework for the evaluation of analogs based on this scaffold, offering insights into their potential as kinase inhibitors, outlining detailed experimental protocols for IC50 determination, and presenting a structure-activity relationship (SAR) perspective.

While specific IC50 validation data for a broad series of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine analogs is not extensively available in the public domain, this guide synthesizes information from related pyrazole and piperidine-containing kinase inhibitors to provide a predictive comparison and a robust methodology for in-house validation. The pyrazole motif is a well-established privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of kinases.[1][2][3] The piperidine moiety often serves as a versatile linker or a vector to access different regions of the kinase, influencing solubility, cell permeability, and selectivity.[4]

The Pyrazolyl-Piperidine Scaffold: A Promising Kinase Inhibitor Template

The pyrazole ring, with its adjacent nitrogen atoms, can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of the adenine region of ATP.[1] The substitution pattern on the pyrazole and piperidine rings allows for fine-tuning of the molecule's properties. The isopropyl group at the N1 position of the pyrazole, for instance, can provide a degree of steric hindrance and lipophilicity that may influence selectivity and potency. The point of attachment at the 4-position of the piperidine ring allows for the exploration of various substituents to probe different pockets within the kinase active site.

The combination of a pyrazole core with a piperidine linker has been explored in the development of inhibitors for various kinases, including those involved in oncology and inflammatory diseases.[5] Understanding the structure-activity relationships of these analogs is crucial for optimizing their inhibitory potential.

Hypothetical IC50 Data and Structure-Activity Relationship (SAR) Insights

Due to the limited availability of specific IC50 data for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine analogs, the following table presents a hypothetical data set to illustrate how such information would be structured and interpreted. This table is for demonstrative purposes and the values are not based on published experimental results for these exact compounds.

Compound IDR1 Substituent on PiperidineTarget KinaseIC50 (nM)
Analog 1 (Parent) HKinase X500
Analog 2 4-FluorophenylKinase X150
Analog 3 4-MethoxyphenylKinase X250
Analog 4 3-AminophenylKinase X80
Analog 5 N-acetyl-4-aminophenylKinase X120

Interpreting the Hypothetical SAR:

  • Influence of Aromatic Substitution (Analogs 2 & 3 vs. 1): The introduction of a phenyl group at the R1 position appears to be beneficial for potency compared to the unsubstituted parent compound. The higher potency of the 4-fluorophenyl analog (Analog 2) might be attributed to favorable halogen bonding interactions within the active site.

  • Impact of Polar Groups (Analog 4 vs. 2): The presence of an amino group (Analog 4) significantly enhances potency, suggesting a key hydrogen bonding interaction or electrostatic interaction is formed.

  • Effect of Acetylation (Analog 5 vs. 4): Acetylation of the amino group (Analog 5) leads to a slight decrease in potency, indicating that a free amine might be optimal for the observed activity, though the acetylated analog remains a potent inhibitor.

This hypothetical analysis underscores the importance of systematic modification of the piperidine substituent to probe the chemical space of the target kinase's active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination

To validate the inhibitory potential of novel 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine analogs, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC50).

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well microplates (white or black, depending on the detection method)

  • Plate reader capable of luminescence or fluorescence detection

Workflow Diagram:

IC50_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution Dispense_Compound 4. Dispense Compounds into Plate Compound_Dilution->Dispense_Compound Kinase_Mix 2. Prepare Kinase/Substrate Mix Add_Kinase_Mix 5. Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase_Mix ATP_Solution 3. Prepare ATP Solution Add_ATP 7. Add ATP to Initiate Reaction ATP_Solution->Add_ATP Dispense_Compound->Add_Kinase_Mix Incubate_1 6. Incubate (Pre-incubation) Add_Kinase_Mix->Incubate_1 Incubate_1->Add_ATP Incubate_2 8. Incubate (Kinase Reaction) Add_ATP->Incubate_2 Add_Detection_Reagent 9. Add Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 10. Incubate (Signal Development) Add_Detection_Reagent->Incubate_3 Read_Plate 11. Read Plate Incubate_3->Read_Plate Data_Analysis 12. Analyze Data (IC50 Calculation) Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase IC50 determination assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of each diluted compound solution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific substrate in the appropriate assay buffer.

    • Add the kinase/substrate mix to each well of the assay plate containing the compounds.

    • Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Prepare a solution of ATP in the assay buffer. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate the plate as required by the detection reagent manufacturer's instructions to allow the signal to develop.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) in each well using a plate reader.

    • Normalize the data using the negative (100% activity) and positive (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Signaling Pathway Context

The therapeutic rationale for developing inhibitors of a particular kinase is rooted in its role in cellular signaling pathways that are dysregulated in disease. For instance, many kinases are key components of pathways that control cell proliferation, survival, and angiogenesis, which are hallmarks of cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS RTK:f1->RAS PI3K PI3K RTK:f1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK:f0 Inhibitor 2-(1-Isopropyl-1H-pyrazol-4-yl) piperidine Analog Inhibitor->RAF Inhibition

Caption: A simplified representation of a generic kinase signaling pathway often targeted in cancer therapy.

The hypothetical 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine analogs could potentially inhibit a kinase within such a pathway (e.g., RAF), thereby blocking downstream signaling and inhibiting cancer cell proliferation. The specific kinase target would need to be identified through initial screening against a panel of kinases.

Conclusion and Future Directions

The 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine scaffold holds considerable promise for the development of novel kinase inhibitors. While a comprehensive public database of IC50 values for this specific analog series is currently lacking, this guide provides the necessary framework for their systematic evaluation. By employing robust in vitro kinase assays and leveraging structure-activity relationship insights from related chemical series, researchers can effectively explore the potential of these compounds. Future work should focus on synthesizing a diverse library of these analogs and screening them against a panel of therapeutically relevant kinases to identify initial hits. Subsequent optimization of these hits, guided by SAR and structural biology, could lead to the discovery of potent and selective clinical candidates.

References

  • Karrouchi, K., Ramli, Y., Taoufik, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2685. Available at: [Link]

  • Gomaa, M. S., & Ali, M. M. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Singh, L., Upadhyay, A., et al. (2021). A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera. Current pharmaceutical biotechnology. Available at: [Link]

  • Wang, X., Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1045. Available at: [Link]

  • Khan, I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4939. Available at: [Link]

  • Sharma, V., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. Available at: [Link]

  • Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment (2011–2020). Molecules, 26(5), 1202. Available at: [Link]

  • Rana, A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1374. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 27(19), 6528. Available at: [Link]

  • Chen, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(8), 13636-13651. Available at: [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Available at: [Link]

  • Rosse, G., et al. (2004). Pyrazole compounds for treatment of neurodegenerative disorders. Google Patents.
  • Anjam, K., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(15), 4877. Available at: [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine. As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This guide is structured to deliver essential, immediate safety and logistical information, grounded in established scientific principles and regulatory standards.

Foundational Principle: Hazard Assessment through Structural Analogy

  • Piperidine Moiety : Piperidine is well-documented as a hazardous substance. It is a cyclic secondary amine that is classified as a highly flammable liquid and vapor.[1][2] It is also acutely toxic if swallowed, inhaled, or in contact with skin, and is known to cause severe skin burns and serious eye damage.[3]

  • Pyrazole Moiety : Pyrazole and its derivatives can also present significant health hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]

Therefore, it is imperative to handle 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine with the assumption that it possesses a combination of these hazardous properties. All handling and disposal operations must proceed as if the compound is flammable, toxic, corrosive, and an environmental hazard.[5][6]

Table 1: Extrapolated Hazard Profile and GHS Classifications
Hazard ClassificationAnticipated EffectAssumed GHS Hazard StatementRationale & Supporting Sources
Flammable Liquid Poses a fire risk from heat, sparks, or open flames. Vapors may form explosive mixtures with air.H225 : Highly flammable liquid and vapour.Based on the high flammability of the parent piperidine structure.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.H302 : Harmful if swallowed.H311 + H331 : Toxic in contact with skin or if inhaled.Derived from the known acute toxicity of both piperidine and pyrazole derivatives.[3][4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.H314 : Causes severe skin burns and eye damage.The basicity of the piperidine nitrogen makes it highly corrosive, a primary hazard of this chemical class.[2]
Serious Eye Damage Causes serious, potentially irreversible eye damage.H318 : Causes serious eye damage.A direct consequence of the corrosive nature of the compound.[3][6]
Aquatic Hazard Harmful to aquatic life.H402 : Harmful to aquatic life.A common classification for many organic solvents and amine compounds.[1]

Pre-Disposal Checklist: Essential Preparatory Steps

Proper disposal is not a single action but a systematic process. Before generating the first drop of waste, ensure the following measures are in place to maintain a safe and compliant laboratory environment.

A. Personal Protective Equipment (PPE): Your First Line of Defense

All personnel handling 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine or its waste must be equipped with the appropriate PPE.[3][5]

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are mandatory.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber of sufficient thickness) are required. Always inspect gloves for integrity before use.

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn.

  • Respiratory Protection : All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][7]

B. Waste Segregation: Preventing Hazardous Reactions

The cardinal rule of chemical waste management is proper segregation.[8][9]

  • Designate a Specific Waste Container : Dedicate a clearly labeled container solely for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine and materials contaminated with it.

  • Avoid Mixing : Never mix this waste with other chemical streams, especially acids or strong oxidizing agents, to prevent violent reactions.[7] Keep it separate from non-hazardous and biological waste.[10]

C. Spill Management: Preparedness is Key

Have a spill kit readily accessible that is appropriate for flammable and corrosive organic liquids.

  • Containment : In case of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[11]

  • Neutralization/Absorption : Cover the spill with a suitable absorbent material, such as dry lime, sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection : Use non-sparking tools to collect the absorbed material and place it in a designated, sealable container for hazardous waste disposal.[2][12]

Step-by-Step Protocol for Proper Disposal

This protocol outlines the necessary steps from the point of waste generation to its final removal by a certified disposal service. Adherence to this workflow is critical for regulatory compliance and safety.

Step 1: Waste Characterization and Container Selection
  • Characterize as Hazardous Waste : Based on the extrapolated hazard profile (Table 1), this compound must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified due to its ignitability and corrosivity.

  • Select a Compatible Container : Use a container made of materials compatible with organic amines and solvents (e.g., polyethylene or glass). The container must have a leak-proof, screw-on cap.[9] Ensure the container is in good condition and free from damage.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and essential for safety.[8][10] Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive").

  • The Accumulation Start Date (the date the first drop of waste enters the container).

  • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Storage
  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.

  • Conditions : The storage area must be a well-ventilated space, away from heat, sparks, and open flames.[2] The container must be kept tightly closed except when adding waste.[1]

  • Secondary Containment : Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[13]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste : Disposable items contaminated with 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine (e.g., gloves, pipette tips, absorbent pads) must be placed in the designated hazardous waste container.

  • Empty Containers : A container that held the pure chemical is not considered "RCRA empty" until it has been triple-rinsed.[13]

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Collect all rinsate and manage it as hazardous waste by adding it to your designated waste container.

    • After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, such as regular glass or plastic recycling, in accordance with your institution's policies.[13]

Step 5: Arranging for Final Disposal
  • Professional Disposal Required : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][12] Evaporation in a fume hood is also not a permissible disposal method.[13]

  • Contact EHS : When the waste container is full or approaching its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for collection by a licensed hazardous waste disposal company.[8][11]

  • Incineration : The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration at an EPA-approved facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine waste.

G Disposal Workflow for 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal A Start: Handling of Compound B Wear Full PPE: Goggles, Face Shield, Resistant Gloves, Lab Coat A->B C Work in a Chemical Fume Hood B->C D Waste Generated (Liquid, Solid, Rinsate) C->D E Is Waste Container Properly Labeled & Stored in Secondary Containment? D->E E->E No (Correct Immediately) F Add Waste to Designated, Segregated Container E->F Yes F->D G Container Full or Time Limit Reached? F->G H Contact EHS for Waste Pickup G->H Yes I Waste Collected by Licensed Disposal Vendor H->I J Transport to Approved TSDF for Incineration I->J K End: Disposal Complete J->K

Caption: Decision workflow for handling and disposal.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • piperidine hydrochloride - s d fine-chem limited. [Link]

  • HAZARD SUMMARY - Piperidine. NJ.gov. [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Hazardous Waste Listings. US EPA. [Link]

  • State Hazardous Waste Regulations. US EPA. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.